![molecular formula C23H18FNO3S B2974817 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866725-87-3](/img/structure/B2974817.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to selectively acylate 4-methylbenzene-1,3-diamine (also known as 2 ) with benzoic anhydride (also known as 3 ). The challenge lies in achieving monoacylation due to the presence of two amine groups in 2 , leading to parallel and serial by-products. A continuous flow microreactor system has been developed to optimize the reaction conditions, resulting in a yield of 85.7% within 10 minutes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc Detection
One significant application of compounds related to 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one is in the design and synthesis of fluorescent probes for Zn2+ detection. Studies have focused on creating more sensitive and efficient probes for Zn2+ that can be used for practical detection in sample solutions and living cells. These probes have shown remarkable properties in terms of sensitivity to Zn2+ ions, offering significant enhancements in fluorescent emission and quantum yields upon Zn2+ binding, which makes them highly valuable in biochemical and cellular studies (Ohshima et al., 2010).
Anticancer Activity and Synthesis of Novel Quinolines
Another area of research involves the synthesis of novel quinolines that exhibit promising anticancer activity. For instance, quinolines incorporating the benzenesulfonyl group have been explored for their activity against cancer cells. Steric crowding around the quinol ring, essential for optimal antitumor activity, has been studied to understand the molecular interactions that enhance their effectiveness against various cancer cell lines (Schwalbe et al., 2014).
Development of Fluorophores and Antioxidants
The development of benzene-fluorinated quinolinones has also been reported, focusing on their photofluorescent properties and potential antioxidant activities. These compounds have shown almost uniform fluorescence properties despite variations in fluoro-substituents and have demonstrated enhanced cytotoxic effects against certain tumor cell lines, highlighting their potential as therapeutic agents and diagnostic tools (Politanskaya et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. Identifying the target involves biochemical assays and molecular biology techniques .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some way. This is often studied using techniques like X-ray crystallography or NMR to determine the structure of the target in complex with the compound .
Biochemical Pathways
The compound’s effect on biochemical pathways is studied. This involves looking at the downstream effects of its interaction with its target. For example, if the target is an enzyme in a metabolic pathway, the compound’s effect on the products and substrates of that pathway would be examined .
Pharmacokinetics
This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. It helps in understanding how long the compound stays in the body, how it is distributed among different tissues, how it is metabolized, and how it is excreted .
Result of Action
This involves studying the overall effects of the compound on the cell or organism. This could involve looking at cell viability, gene expression, or physiological changes .
Action Environment
The compound’s action can be influenced by various environmental factors such as pH, temperature, presence of other molecules, etc. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-9-17(10-8-16)14-25-15-22(29(27,28)19-5-3-2-4-6-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCKCSOYGDFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



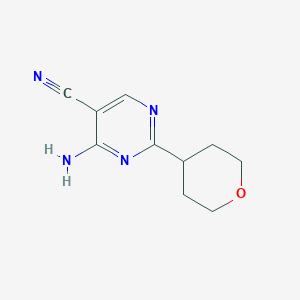

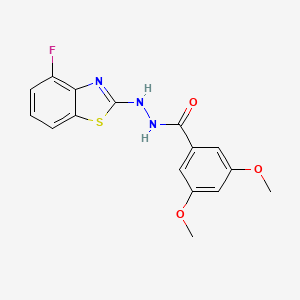
![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)

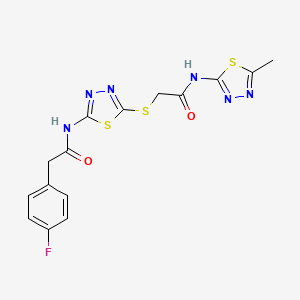

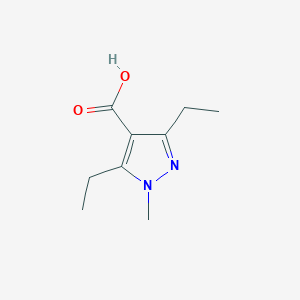
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
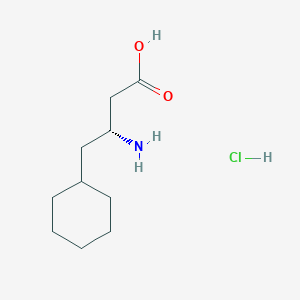
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)